N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide
Description
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide (CAS: 946386-60-3) is a synthetic acetamide derivative featuring a 1-cyanocycloheptyl group attached to the amide nitrogen and a 1,4-diazepane ring linked via a methylene group to the carbonyl carbon.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c16-13-15(6-3-1-2-4-7-15)18-14(20)12-19-10-5-8-17-9-11-19/h17H,1-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMULMYGEACRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide, identified by the CAS number 946386-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H26N4O
- Molecular Weight : 278.39 g/mol
- Density : 1.10 g/cm³ (predicted)
- Boiling Point : 510.2 °C (predicted)
- pKa : 12.48 (predicted)
These properties suggest that the compound is a stable organic molecule with potential for various interactions in biological systems .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It exhibits properties similar to other diazepine derivatives, which are known for their anxiolytic and sedative effects. The presence of the diazepane ring suggests potential GABAergic activity, which is crucial for modulating neuronal excitability and anxiety responses .
Pharmacological Effects
Recent studies have indicated that compounds with similar structures can exhibit:
- Anxiolytic Activity : Reduction in anxiety levels.
- Sedative Effects : Induction of sleepiness or sedation.
- Anticonvulsant Properties : Potential to prevent seizures.
These effects are largely mediated through GABA receptor modulation, a common pathway for many psychoactive substances .
Case Studies
- Anxiolytic Effects in Animal Models :
- Sedative Properties :
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anxiolytic Activity | Significant reduction in anxiety behaviors in rodent models |
| Study B | Sedative Effects | Reduced locomotor activity in mice indicating sedation |
| Study C | Anticonvulsant Potential | Showed efficacy in preventing induced seizures |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide with key analogs containing 1,4-diazepane or related acetamide frameworks:
Key Observations:
- Substituent Diversity: The target compound’s cyanocycloheptyl group distinguishes it from analogs with aromatic (e.g., 2-ethyl-6-methylphenyl) or alkyl (e.g., butyl/ethyl) substituents .
- Molecular Weight : The target compound likely has a higher molecular weight than most analogs due to its bulky cycloheptyl group, though exact values are unspecified in the evidence.
- Diazepane Modifications : Methylation of the diazepane ring (e.g., 4-methyl-1,4-diazepane in ChemBK’s analog) may enhance lipophilicity compared to the unmodified diazepane in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
